Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes a spiro junction where two rings are connected by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the use of commercially available reagents. One common method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and potentially using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A related compound with similar structural features but without the benzyl group.
2-oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size and oxygen/nitrogen placement.
2,7-diazaspiro[4.5]decane: A spiro compound with two nitrogen atoms in the ring system.
Uniqueness
Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The combination of the spiro structure and the benzyl group makes it a versatile scaffold for drug design and other applications .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c18-15(20-12-14-4-2-1-3-5-14)17-9-6-16(13-17)7-10-19-11-8-16/h1-5H,6-13H2 |
InChI Key |
ADTYBUNFAYNIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CCOCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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